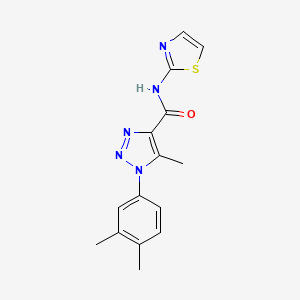

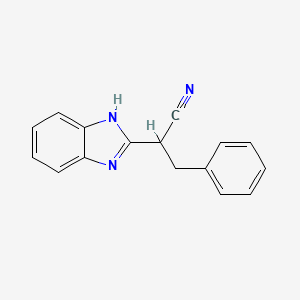

1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.

BenchChem offers high-quality 1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Optoelectronics

The thieno-[3,4-b]thiophene (TT) unit, which includes our compound, has become a crucial electron-withdrawing building block in organic electronics. Specifically, TbTs (thieno [3,4-b]thiophenes) bearing a carboxyl group have been widely employed in organic solar cells (OSCs). These materials contribute to the development of both donor and acceptor components in OSCs, leading to state-of-the-art power conversion efficiencies (PCEs) . The asymmetric fused bithiophene structure of TbT effectively stabilizes quinoidal resonance, narrows energy gaps, and modulates electronic properties.

Hydroxy-Based Transformations

Our compound serves as a chemical building block due to its synthesis via hydroxy-based transformations. Specifically, a Pd-catalytic method allows the preparation of 3-hydroxythieno [3,4-b]thiophene-2-carboxylate. This compound can then be used for modular assembly, enabling the creation of structurally diverse 3-substituted thieno [3,4-b]thiophene derivatives .

Novel Bi-Heterocycles

In the realm of medicinal chemistry, our compound contributes to the synthesis of novel bi-heterocycles. Researchers have constructed two groups of substituted thiazolium salts, including 2,4-disubstituted and 2,3,4-trisubstituted thiazolium bromide derivatives. These compounds exhibit promising properties and may find applications in drug discovery .

Anti-Diabetic Agents

The synthesis of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol involves our compound. These derivatives have been evaluated for enzyme inhibition and cytotoxic behavior. While their anti-diabetic potential is noteworthy, further studies are needed to explore their efficacy .

Photophysical Properties

Researchers have investigated the photoluminescence (PL) properties of thieno [3,4-b]thiophene-2-carboxylate by introducing different functional groups at the C3-position. This modulation allows efficient control over the compound’s optical behavior, making it relevant for optoelectronic applications .

Chemical Synthesis Strategies

Historically, the synthesis of thieno [3,4-b]thiophenes involved multi-step methods. Our compound’s Pd-catalyzed approach simplifies the preparation of these derivatives, overcoming limitations such as low yields and harsh reaction conditions .

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-9-4-5-12(8-10(9)2)20-11(3)13(18-19-20)14(21)17-15-16-6-7-22-15/h4-8H,1-3H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYWCGDETMOZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)

![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)

![2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600413.png)

![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2600424.png)

![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)